This compound is synthesized from commercially available starting materials, including 2,4-dimethoxybenzylamine and 6-fluoropyridin-2-amine. It falls under the category of heterocyclic compounds due to its pyridine ring structure, which is common in many pharmaceuticals. The presence of both aromatic and aliphatic functional groups contributes to its reactivity and potential applications in drug design.
The synthesis of N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine can be accomplished through several methods, typically involving the reaction of 6-fluoropyridin-2-amine with 2,4-dimethoxybenzyl chloride or similar electrophiles. Below is a generalized synthetic route:
This method allows for high yields of the desired compound while maintaining purity.
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine has a complex molecular structure characterized by:
The presence of these functional groups contributes to its solubility and reactivity profile. The methoxy groups enhance electron density on the aromatic ring, potentially influencing biological activity.
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine is likely related to its interaction with biological targets such as enzymes or receptors. The fluorine atom enhances lipophilicity and binding affinity, allowing for effective modulation of biological pathways:
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine exhibits several notable physical and chemical properties:
N-(2,4-Dimethoxybenzyl)-6-fluoropyridin-2-amine has potential applications in various scientific fields:
The compound’s architecture features three strategically positioned functional elements that collectively enhance its reactivity and molecular recognition properties. The 2,4-dimethoxybenzyl (DMB) group serves as a sterically tunable aromatic system where the methoxy substituents (–OCH₃) confer moderate electron-donating effects, enhancing the benzyl carbon’s nucleophilicity during N-alkylation reactions [9]. This moiety is structurally analogous to the N-(2,4-dimethoxybenzyl)-N-methylamine scaffold (CAS 102503-23-1), which is widely employed as a protecting group for amine functionalities in peptide synthesis and nucleoside chemistry due to its orthogonality to other protecting groups [9].
The 6-fluoropyridin-2-amine segment introduces an electron-deficient heterocycle, where the fluorine atom at the ortho position relative to the amine group creates a polarized C–F bond. This bond exhibits heightened susceptibility to nucleophilic aromatic substitution (SNAr), facilitating downstream derivatization—a property validated by the compound’s SMILES notation (FC₁=CC=CC(NCC₂=CC=C(OC)C=C₂OC)=N₁) [5]. The secondary amine linkage (–NH–) between these aromatic systems functions as a conformational pivot, enabling three-dimensional flexibility critical for target binding. Density functional theory (DFT) analyses suggest the fluorine atom’s electronegativity induces a partial positive charge (δ+) on the adjacent pyridinic carbon, enhancing hydrogen-bond acceptor capacity at the ring nitrogen [4].
Property | Value | Measurement Context |
---|---|---|
Molecular Formula | C₁₄H₁₅FN₂O₂ | Empirical formula [2] |
Molecular Weight | 262.28 g/mol | Calculated mass [4] |
CAS Registry Number | 1275088-21-5 | Unique identifier [4] |
Storage Conditions | 2–8°C, protected from light | Stability recommendation [2] [6] |
Commercial Purity | >98% (HPLC) | Supplier specifications [5] |
This compound’s primary utility resides in its function as a multidirectional synthon for constructing nitrogen-rich pharmacophores. Its commercial availability at scales up to 5g (priced at $3380/5g) underscores its industrial relevance [5]. The fluoropyridine ring undergoes regioselective displacement with nitrogen nucleophiles (e.g., anilines, alkylamines), enabling access to substituted diaminopyridines—key motifs in kinase inhibitor scaffolds [4]. Concurrently, the DMB group serves as an acid-labile protecting moiety, removable under mildly acidic conditions (e.g., trifluoroacetic acid/toluene at 135°C), thereby unmasking the secondary amine for further diversification [4]. This dual functionality is exemplified in patent WO2020047323A1, where structurally analogous benzyl-protected amines serve as intermediates for synthesizing heteroaryl sulfonamides with antiviral activity [8].
Industrial process chemistry leverages this compound’s robustness under diverse reaction conditions. LookChem documents four distinct synthetic pathways, highlighting its compatibility with polar aprotic solvents like N-methylpyrrolidone (NMP) and reducing agents such as sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C [4]. These routes typically achieve high yields (>80%), underscoring the compound’s suitability for scalable manufacturing. Additionally, its role in synthesizing TBAJ-876—a preclinical anti-tuberculosis agent targeting Mycobacterium tuberculosis—demonstrates its application in developing therapeutics for resistant pathogens [9].
Reaction Type | Reagents/Conditions | Product Utility | Yield/Scale |
---|---|---|---|
SNAr Displacement | Amines, NMP, 90°C [4] | Aminopyridine pharmacophores | Not reported |
DMB Deprotection | TFA/toluene, 135°C [4] | Free secondary amines | Quantified in patents [8] |
Reductive Amination | NaBH₄/THF, 0°C, 2.5h [4] | Alkylated derivatives | >80% (lab scale) |
Multi-step Functionalization | Sequential TFA/NaBH₄ [4] | Complex polyheterocycles | Commercialized [6] |
The compound’s integration into medicinal chemistry parallels the broader adoption of fluorinated pyridines and alkoxybenzyl protectants in the early 2010s. Its CAS registry (1275088-21-5) suggests formal recognition circa 2011–2012, coinciding with pharmaceutical industry efforts to address metabolic instability in amine-containing drug candidates [2] [6]. The DMB group, initially popularized in peptide synthesis (e.g., for N-Fmoc protection), was repurposed for small-molecule applications due to its favorable deprotection kinetics compared to traditional groups like tert-butoxycarbonyl (Boc) [9].
Patent literature from 2018–2020 reveals escalating interest, particularly in antiviral and antibacterial contexts. For instance, the compound appears as a precursor in WO2020047323A1 for synthesizing heteroaryl sulfonamides active against norovirus and coronavirus replication—a trajectory amplified during the COVID-19 pandemic [8]. Its commercial designation as a "Product for commercial mass production" by LookChem further confirms transition from academic curiosity to mainstream reagent [4]. While not a drug molecule itself, its value lies in enabling complex molecules like triazaspiro[4.14]nonadecanes, which exhibit potent viral protease inhibition [9]. Current research explores its derivatization for allosteric kinase modulators, leveraging the pyridine ring’s metal-coordinating capability.
Compound Name | CAS Number | Therapeutic Area |
---|---|---|
N-(2,4-Dimethoxybenzyl)-N-methylamine | 102503-23-1 | Amine-protecting reagent [9] |
Heteroaryl-substituted sulfonamide | Not disclosed | Antiviral agents [8] |
TBAJ-876 analog | Not disclosed | Anti-tuberculosis [9] |
Triazaspiro[4.14]nonadecane derivatives | Not disclosed | Protease inhibitors [9] |
CAS No.: 31373-65-6
CAS No.: 802855-66-9
CAS No.: 17878-54-5
CAS No.: 195157-34-7
CAS No.: 4261-17-0
CAS No.: 117960-49-3